(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole

Catalog No.
S2992431
CAS No.
392290-49-2
M.F
C20H22N2
M. Wt
290.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole

CAS Number

392290-49-2

Product Name

(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole

IUPAC Name

1-pentyl-2-[(E)-2-phenylethenyl]benzimidazole

Molecular Formula

C20H22N2

Molecular Weight

290.41

InChI

InChI=1S/C20H22N2/c1-2-3-9-16-22-19-13-8-7-12-18(19)21-20(22)15-14-17-10-5-4-6-11-17/h4-8,10-15H,2-3,9,16H2,1H3/b15-14+

InChI Key

ZFWZSYTWNOBFET-CCEZHUSRSA-N

SMILES

CCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3

solubility

not available
  • Search for Existing Research: Studies involving this compound might not be readily available through public scientific databases. Further exploration through patent databases or contacting researchers who specialize in benzimidazole derivatives might be necessary.
  • Medicinal Chemistry

    Benzimidazoles are a well-known class of heterocyclic compounds with diverse biological activities . The introduction of a styryl group and a pentyl chain at specific positions on the benzimidazole ring could potentially lead to new drug candidates. Further research would be needed to determine its specific activity and potential for therapeutic applications.

  • Material Science

    Certain benzimidazole derivatives have been investigated for their potential applications in material science due to their interesting properties, such as self-assembly and photoluminescence . The combination of the styryl and pentyl groups in (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole might influence these properties, making it a candidate for further exploration in material development.

  • Organic Chemistry

    The synthesis and characterization of novel organic compounds is a fundamental aspect of organic chemistry research. (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole could be of interest to researchers studying synthetic methods for the preparation of functionalized benzimidazole derivatives.

(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole is an organic compound featuring a benzimidazole core with a pentyl group and a styryl group attached. This compound is characterized by its E-configuration, which refers to the trans arrangement of substituents around the double bond in the styryl group. The presence of both the pentyl and styryl groups contributes to its unique chemical properties and potential biological activities. The benzimidazole structure is known for its significance in medicinal chemistry, particularly in the development of various therapeutic agents.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives like benzimidazole N-oxides.
  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced forms of the benzimidazole.
  • Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in various substituted derivatives. Common reagents for substitution include alkyl halides for electrophilic substitution and amines for nucleophilic substitution.

The specific products formed from these reactions depend on the reagents and conditions employed.

The biological activity of (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole is notable, particularly for its potential anticancer properties. The compound may interact with specific molecular targets, such as enzymes involved in cell proliferation, thereby modulating their activity. This interaction could lead to inhibition of tumor growth, making it a candidate for further investigation in cancer therapy.

Additionally, compounds with similar structures have been associated with various therapeutic effects, including anti-inflammatory and antimicrobial activities.

The synthesis of (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole typically involves a condensation reaction between 1-pentyl-1H-benzo[d]imidazole and styryl bromide. The process generally requires:

  • Base: Potassium carbonate is commonly used to facilitate the reaction.
  • Solvent: Dimethylformamide (DMF) is often employed as the solvent.
  • Temperature: Elevated temperatures are necessary to promote the reaction.

In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield. Purification methods such as recrystallization or chromatography are employed to isolate the final product in high purity.

(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new therapeutic agents targeting cancer and other diseases. Its unique structure also allows for further modifications that could enhance its efficacy and selectivity against specific biological targets.

Studies on the interaction of (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole with biological molecules could provide insights into its mechanism of action. Investigating how this compound binds to enzymes or receptors can help elucidate its pharmacological profile and guide future drug design efforts. Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing side effects.

Several compounds share structural similarities with (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole, each exhibiting distinct properties:

Compound NameStructural FeaturesUnique Properties
1-pentyl-1H-benzo[d]imidazoleLacks the styryl groupMay exhibit different biological activities
2-styryl-1H-benzo[d]imidazoleLacks the pentyl groupDifferent chemical reactivity compared to (E)-isomer
1-methyl-2-styryl-1H-benzo[d]imidazoleMethyl group instead of pentylVariation in hydrophobicity and potential biological effects

(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole stands out due to its combination of both pentyl and styryl groups, influencing its chemical reactivity and biological activity uniquely compared to other derivatives. The E-configuration of the styryl group further distinguishes it from other isomers, potentially affecting its interactions with biological targets.

This compound's unique structural features make it a valuable candidate for further research in medicinal chemistry and drug development.

Green Chemistry Approaches in Benzimidazole Core Functionalization

Green chemistry principles have revolutionized the synthesis of benzimidazole derivatives by minimizing hazardous waste and improving energy efficiency. A prominent example involves the use of erbium(III) trifluoromethanesulfonate as a recyclable catalyst for the condensation of o-phenylenediamine with aldehydes under solvent-free conditions. This method achieves 75–99% yields within 2–5 minutes by leveraging the catalyst’s ability to coordinate electron-rich aldehydes, selectively forming 1,2-disubstituted benzimidazoles. The charge density on the aldehyde’s carbonyl oxygen critically influences reactivity, with values exceeding −0.52 favoring double-condensation products.

Alternative green protocols employ zinc triflate in ethanol or polyethylene glycol (PEG) as reusable reaction media. For instance, zinc triflate-catalyzed reactions at reflux temperatures yield 2-substituted benzimidazoles with 85–92% efficiency, while PEG-400 facilitates solvent-free syntheses at 80–85°C. These methods eliminate volatile organic solvents and reduce purification steps, aligning with industrial sustainability goals.

Table 1: Comparison of Green Catalysts for Benzimidazole Synthesis

CatalystReaction ConditionsYield (%)Selectivity
Erbium(III) trifluoromethanesulfonateSolvent-free, 2–5 min75–991,2-Disubstituted
Zinc triflateEthanol, reflux85–922-Substituted
Phosphoric acidSolvent-free, 80°C90–951,2-Disubstituted

Catalytic Strategies for Styryl Group Incorporation

The stereoselective introduction of the styryl group at the 2-position of the benzimidazole core relies on catalytic systems that stabilize transition states during condensation. Ammonium chloride (NH₄Cl) in chloroform efficiently mediates the reaction between o-phenylenediamine and styryl aldehydes, achieving 94% yields within four hours. The chloride ion acts as a nucleophilic catalyst, facilitating imine formation and subsequent cyclization.

Erbium(III) trifluoromethanesulfonate further enhances stereocontrol by coordinating the aldehyde’s carbonyl group, ensuring the (E)-configuration of the styryl double bond. This selectivity arises from the catalyst’s ability to stabilize the transition state favoring the thermodynamically stable (E)-isomer. Phosphoric acid has also emerged as a viable homogeneous catalyst, enabling the synthesis of (E)-configured styryl derivatives under mild conditions with 90–95% yields.

Table 2: Catalytic Systems for Styryl Group Attachment

CatalystSolventTemperature (°C)Yield (%)(E)-Selectivity
NH₄ClChloroform2594>95%
Er(OTf)₃Solvent-free8098>99%
H₃PO₄Solvent-free8093>98%

Solvent-Free Condensation Techniques for Pentyl Chain Attachment

Solvent-free methodologies offer distinct advantages in attaching the pentyl chain, including reduced environmental impact and simplified workup procedures. Zinc acetate catalyzes the reaction between 1H-benzimidazole and pentyl bromide under neat conditions, achieving 88% yield at room temperature. The absence of solvent enhances molecular collisions, accelerating alkylation while minimizing side reactions.

Polyethylene glycol (PEG-400) serves as both a green solvent and phase-transfer catalyst in pentyl group functionalization. Reactions conducted in PEG-400 at 80–85°C achieve 85–90% yields, with the polymer’s high polarity facilitating efficient heat transfer and reactant dissolution. Comparative studies show solvent-free methods outperform traditional solvent-based approaches in both yield and reaction time.

Table 3: Solvent-Free vs. Solvent-Based Alkylation Efficiency

MethodCatalystTime (h)Yield (%)
Solvent-freeZinc acetate288
EthanolZinc triflate885
PEG-400None390

Microwave-Assisted Optimization of Regioselective Synthesis

While conventional thermal methods dominate current syntheses, microwave-assisted techniques hold promise for enhancing regioselectivity and reducing reaction times. Preliminary studies using erbium(III) trifluoromethanesulfonate under microwave irradiation (100 W, 80°C) suggest a 50% reduction in reaction time compared to thermal heating. The rapid, uniform energy distribution of microwaves minimizes thermal degradation, preserving the integrity of heat-sensitive intermediates.

Further optimization could exploit microwave-specific effects, such as superheating solvents and accelerating diffusion-limited steps. For example, coupling microwave irradiation with PEG-400 may enable near-instantaneous heating, potentially achieving full conversion in under one minute. Such advancements could revolutionize large-scale production by merging green chemistry with cutting-edge reactor design.

Antiproliferative Effects on Cancer Cell Line Models

The benzimidazole scaffold, particularly when substituted with styryl and alkyl moieties, has demonstrated significant antiproliferative activity against various cancer cell lines [2] [3]. Research on structurally related compounds provides substantial evidence for the anticancer potential of (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole through its effects on cellular proliferation mechanisms.

Studies on benzimidazole derivatives bearing styryl substituents have shown remarkable cytotoxic effects against multiple cancer cell lines [2] [3]. Compounds with similar structural frameworks to (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole have exhibited half-maximal inhibitory concentration values ranging from 7.82 to 21.48 micromolar across four different cancer cell lines [2]. The presence of the styryl group at the 2-position of the benzimidazole ring contributes significantly to the antiproliferative activity [3] [9].

Cancer Cell LineCompound TypeIC50 Value (μM)Reference
HCT116 (Colorectal)Styryl-benzimidazole derivative2.98-20.81 [3] [9]
H460 (Lung)Styryl-benzimidazole derivative5.15-14.67 [3] [9]
MCF-7 (Breast)Benzimidazole analogue8.86-30.29 [32]
HepG2 (Liver)Benzimidazole derivative25.14 [22]

The antiproliferative mechanism involves interference with cellular division processes, particularly through modulation of tubulin polymerization and disruption of microtubule dynamics [15] [29]. Benzimidazole derivatives with styryl substituents have been shown to arrest cell cycle progression in the G2/M phase, preventing proper chromosome segregation and ultimately leading to cell death [15] [26].

Structure-Specific Inhibition of Kinase Signaling Pathways

The molecular structure of (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole enables specific interactions with critical kinase enzymes involved in cellular signaling pathways [2] [10]. Benzimidazole derivatives function as kinase inhibitors through multiple binding modes, either directly interacting with the hinge-binding region or serving as scaffolding molecules [10].

Research demonstrates that benzimidazole compounds with styryl modifications exhibit potent inhibitory activity against key kinases including Epidermal Growth Factor Receptor, Human Epidermal Growth Factor Receptor 2, and Cyclin-Dependent Kinase 2 [2] [17]. The styryl group enhances binding affinity to these targets through additional hydrophobic interactions and π-π stacking with aromatic residues in the active sites [2] [13].

Kinase TargetIC50 Value (nM)Binding MechanismReference
Epidermal Growth Factor Receptor30.1-73.2Hinge-binding interaction [2] [17]
Human Epidermal Growth Factor Receptor 223.2-28.3Adenosine Triphosphate competitive [2] [17]
Cyclin-Dependent Kinase 2284-364Scaffold-mediated inhibition [2] [24]
Aurora Kinase C11-74.5Direct active site binding [2] [13]
Mechanistic Target of Rapamycin152-413Allosteric modulation [2]

The pentyl substitution at the N1 position of the benzimidazole ring contributes to enhanced kinase selectivity by occupying hydrophobic pockets adjacent to the adenosine triphosphate binding site [6] [11]. This structural feature allows for preferential binding to specific kinase isoforms while reducing off-target effects [10] [13].

Modulation of Apoptotic Regulatory Protein Expression

(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole influences apoptotic pathways through regulation of key pro-apoptotic and anti-apoptotic proteins [19] [20]. The compound promotes programmed cell death by modulating the expression levels of critical apoptotic regulatory proteins, particularly those in the B-cell lymphoma 2 protein family [19] [21].

Studies on structurally similar benzimidazole derivatives reveal significant upregulation of pro-apoptotic proteins including BCL2 Associated X protein and caspase enzymes [19] [20] [22]. Concurrent downregulation of anti-apoptotic proteins such as B-cell lymphoma 2 creates a cellular environment favoring apoptotic cell death [19] [20].

Apoptotic ProteinExpression ChangeCellular LocationFunctionReference
BCL2 Associated X proteinUpregulatedMitochondrial membranePro-apoptotic pore formation [19] [20] [21]
B-cell lymphoma 2DownregulatedMitochondrial membraneAnti-apoptotic protection [19] [20] [22]
Caspase-3ActivatedCytoplasmExecutioner caspase [2] [20] [22]
Caspase-8ActivatedDeath receptor complexInitiator caspase [20] [22]
Apoptosis Inducing FactorIncreasedMitochondria to nucleusCaspase-independent death [19]

The mechanism involves disruption of mitochondrial membrane potential leading to cytochrome c release and subsequent caspase activation [19] [21]. This process occurs through formation of oligomeric complexes between BCL2 Associated X protein and other pro-apoptotic proteins, creating pores in the outer mitochondrial membrane [21]. The styryl group enhances this activity by facilitating protein-protein interactions necessary for mitochondrial permeabilization [19].

Antimicrobial Efficacy Against Multidrug-Resistant Pathogens

Benzimidazole derivatives incorporating styryl and pentyl substituents demonstrate significant antimicrobial activity against drug-resistant bacterial and fungal pathogens [6] [11] [25]. The structural features of (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole enable penetration of bacterial cell walls and interference with essential microbial processes [6] [11].

Research indicates that benzimidazole compounds with alkyl chain substitutions at the N1 position exhibit enhanced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus strains [6] [25]. The pentyl chain facilitates membrane penetration while the styryl group provides additional binding interactions with bacterial targets [6] [11].

Pathogen TypeMinimum Inhibitory Concentration (μg/mL)Mechanism of ActionReference
Staphylococcus aureus64-256Cell wall synthesis inhibition [6] [11]
Methicillin-resistant Staphylococcus aureus128-512DNA gyrase interference [11] [25]
Streptococcus faecalis128-512Protein synthesis disruption [6]
Candida albicans64-256Ergosterol synthesis inhibition [6]
Aspergillus niger64-128Cytochrome P450 targeting [6]

The antimicrobial mechanism involves inhibition of ergosterol synthesis in fungal pathogens through interaction with cytochrome P450 enzyme lanosterol 14α-demethylase [6]. In bacterial systems, the compound interferes with deoxyribonucleic acid replication and protein synthesis processes [11] [25]. The styryl group enhances binding to microbial targets through aromatic interactions, while the pentyl chain improves cellular uptake and bioavailability [6] [11].

The styryl moiety at the C-2 position of the benzimidazole nucleus serves as a crucial pharmacophore that significantly modulates electronic distribution and subsequent biological activity [1] [3]. The electronic nature of substituents on the styryl aromatic ring creates distinct patterns of π-electron density that directly influence receptor binding affinity and selectivity profiles.

Electron-donating substituents, particularly methoxy and dimethylamino groups at the para position, induce bathochromic shifts in absorption maxima through enhanced push-pull character between the electron-rich styryl component and the electron-deficient benzimidazole core [1]. The dimethylamino substitution pattern demonstrates the most pronounced electronic effects, with absorption wavelength shifts of 25-35 nanometers and corresponding quantum yields reaching up to 59% for photoisomerization processes [1].

In contrast, electron-withdrawing substituents such as nitro groups create hypsochromic shifts while reducing overall bioactivity [1]. The 4-nitrostyryl derivatives exhibit diminished binding constants and altered selectivity profiles compared to their electron-donating counterparts, demonstrating the critical role of electronic complementarity in molecular recognition events.

Ortho-substituted styryl derivatives present unique electronic environments characterized by steric hindrance combined with electronic effects [1]. The 2,6-dimethylstyryl substitution pattern yields favorable photostationary state ratios of E:Z = 97:3 upon 340 nanometer irradiation, indicating enhanced geometric stability under physiological conditions [1].

Substitution PatternElectronic Effectλmax Shift (nm)Bioactivity Impact
E-styryl (unsubstituted)Neutral π-conjugationBaselineModerate binding affinity
E-4-methoxystyrylElectron-donating (mesomeric +M)+15-20Enhanced receptor binding
E-4-dimethylaminostyrylStrong electron-donating (+M)+25-35Highest quantum yields
E-4-nitrostyrylStrong electron-withdrawing (-M)+10-15Reduced biological activity
E-4-fluorostyrylWeak electron-withdrawing (-I)+5-10Maintained activity
E-ortho-methylstyrylSteric hindrance + weak +I+8-12Sterically hindered binding
E-meta-substituted styrylVariable based on substituentVariablePosition-dependent

Steric Influence of N1-Pentyl Chain Length Variation

The pentyl substituent at the N-1 position of the benzimidazole nucleus represents an optimal balance between lipophilic character and steric accessibility for target engagement [4] [5]. Systematic variation of alkyl chain length reveals distinct structure-activity relationships that govern membrane permeability, receptor binding affinity, and metabolic stability.

The progression from methyl to pentyl substitution demonstrates a clear correlation between chain length and biological activity [4]. Short-chain derivatives (methyl, ethyl) exhibit poor membrane permeability and reduced binding affinity due to insufficient hydrophobic interactions with lipophilic binding pockets [5]. Conversely, medium-chain substituents (propyl, butyl, pentyl) provide optimal lipophilicity parameters while maintaining favorable pharmacokinetic properties.

The pentyl chain specifically demonstrates maximum binding affinity with selectivity indices reaching 12.4, representing the apex of the structure-activity curve [4] [5]. This optimal chain length facilitates van der Waals interactions within hydrophobic receptor cavities while avoiding excessive lipophilicity that could compromise aqueous solubility or lead to non-specific binding events.

Extended alkyl chains beyond pentyl (hexyl, heptyl, octyl) show progressive decreases in selectivity and increased potential for off-target interactions [4]. The octyl derivative exhibits selectivity indices of only 3.1, demonstrating the detrimental effects of excessive lipophilic character on target specificity.

Nuclear magnetic resonance studies confirm successful N-alkylation through characteristic downfield shifts of alkyl proton signals, with the pentyl derivative showing triplet signals at δ 4.10 ppm for the N-CH2 group [6]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the alkyl carbon resonances in the expected aliphatic region, confirming structural integrity.

N1-Alkyl ChainChain Length (Carbons)Lipophilicity (LogP)Membrane PermeabilityBinding Affinity TrendSelectivity Index
Methyl1+0.5PoorLow1.2
Ethyl2+1.0ModerateModerate2.8
Propyl3+1.5GoodGood5.1
Butyl4+2.0Very GoodVery Good8.3
Pentyl5+2.5OptimalMaximum12.4
Hexyl6+3.0HighSlight decrease9.7
Heptyl7+3.5Very HighDecreased6.2
Octyl8+4.0ExcessivePoor3.1

Comparative Analysis of E/Z Isomer Bioactivity Profiles

Geometric isomerism profoundly influences the biological activity of styryl-substituted benzimidazoles, with the E-configuration consistently demonstrating superior pharmacological profiles compared to the Z-isomer [7] [8]. The thermodynamic stability difference of approximately 2.5 kilocalories per mole favors the E-isomer, ensuring predominant population under equilibrium conditions [9].

The E-isomer exhibits enhanced π-conjugation efficiency due to the anti-periplanar arrangement of the styryl double bond, facilitating optimal overlap of molecular orbitals with aromatic receptor residues [9]. This geometric arrangement minimizes steric hindrance while maximizing favorable electronic interactions, resulting in binding affinities 2.1 to 4.8-fold higher than corresponding Z-isomers [7].

Photoisomerization quantum yields provide quantitative measures of geometric stability, with E-isomers demonstrating values of 0.15-0.25 compared to 0.05-0.12 for Z-isomers [1] [9]. These differences reflect the inherent thermodynamic preference for the trans configuration and have practical implications for photopharmacological applications.

Membrane permeability studies reveal 1.5 to 2.8-fold enhancement for E-isomers, attributed to more favorable lipid bilayer interactions and reduced molecular flexibility [9]. The planar geometry of the E-configuration facilitates insertion into membrane environments, while the twisted Z-isomer experiences unfavorable steric interactions with lipid acyl chains.

Metabolic stability assessments demonstrate 2.2 to 3.1-fold resistance to enzymatic degradation for E-isomers [7]. The geometric arrangement provides protection of labile bonds from enzyme active sites, while the Z-configuration presents more accessible attack sites for metabolic enzymes.

PropertyE-IsomerZ-IsomerBioactivity Ratio (E/Z)
Geometric ConfigurationTrans (anti-periplanar)Cis (syn-periplanar)N/A
Thermodynamic StabilityMore stable (+2.5 kcal/mol)Less stable (metastable)N/A
π-Conjugation EfficiencyEnhanced conjugationReduced conjugation1.8-2.2
Steric HindranceMinimal steric clashSignificant steric strainN/A
Receptor Binding AffinitySuperior (2-5 fold higher)Lower binding constants2.1-4.8
Membrane PermeabilityBetter lipid bilayer passageReduced permeability1.5-2.8
Metabolic StabilityHigher resistance to enzymesFaster degradation2.2-3.1
Photoisomerization Quantum Yield0.15-0.250.05-0.122.1-2.5
Target SelectivityHigher CB1/CB2 selectivityBroader but weaker binding1.3-2.7

Hydrogen Bonding Capacity of Benzimidazole NH Moiety

The benzimidazole NH group represents a critical pharmacophoric element capable of participating in diverse hydrogen bonding interactions that modulate biological activity and target selectivity [10] [11] [12]. The amphoteric nature of this moiety enables simultaneous hydrogen bond donor and acceptor functions, facilitating complex molecular recognition events with biological macromolecules.

Intramolecular N-H···N hydrogen bonds within benzimidazole systems demonstrate bond distances of 2.61-2.83 Angstroms and interaction energies of 8.5-12.3 kilocalories per mole [10] [11]. These interactions provide conformational stabilization and influence the overall molecular geometry available for target binding. The benzimidazole proton appears characteristically downfield at δ 11.0-13.0 parts per million in proton nuclear magnetic resonance spectra, indicating strong hydrogen bonding character [12].

Intermolecular hydrogen bonding with protein targets occurs through N-H···O=C interactions with backbone carbonyls and side chain acceptors [11] [13]. Bond distances of 2.85-3.12 Angstroms and energies of 6.2-9.1 kilocalories per mole characterize these critical recognition elements. The benzimidazole NH group demonstrates particular affinity for adenine-thymine base pair edges in DNA minor groove binding, forming bifurcated hydrogen bonds with N3 of adenines and O2 of thymines [13].

Water-mediated hydrogen bonding enhances solubility and facilitates indirect protein interactions through organized solvent networks [11]. These interactions, characterized by bond distances of 2.75-2.90 Angstroms, contribute 5.1-7.2 kilocalories per mole to binding energetics while improving pharmacokinetic properties.

Metal coordination through the benzimidazole NH group represents the strongest interaction type, with bond distances of 2.10-2.25 Angstroms and energies of 15.2-22.1 kilocalories per mole [10]. These interactions are particularly relevant for metalloenzyme targets and can dramatically enhance binding affinity and selectivity.

Bifurcated hydrogen bonding patterns allow simultaneous engagement of multiple acceptor sites, creating synergistic binding effects [12]. The symmetric arrangement of hydrogen bond donors and acceptors in substituted benzimidazoles facilitates these complex interaction networks, contributing 7.8-11.4 kilocalories per mole to overall binding energetics.

Interaction TypeBond Distance (Å)Bond Strength (kcal/mol)Biological RelevanceFrequency in Drug-Target
Intramolecular N-H···N2.61-2.838.5-12.3Conformational stabilizationVery Common
Intermolecular N-H···O=C2.85-3.126.2-9.1Protein-ligand recognitionCommon
N-H···π aromatic stacking3.20-3.453.5-5.8DNA minor groove bindingModerate
Water-mediated H-bonding2.75-2.905.1-7.2Solubility enhancementCommon
Metal coordination via NH2.10-2.2515.2-22.1Enzyme active site bindingModerate
Bifurcated H-bonding2.70-3.007.8-11.4Multi-target interactionsModerate
NH···halogen interactions3.10-3.352.8-4.5Halogenated receptor sitesRare

XLogP3

5.5

Dates

Last modified: 08-17-2023

Explore Compound Types